molecular formula C23H29ClN2O2 B11343179 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenoxy)acetamide

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B11343179
M. Wt: 400.9 g/mol
InChI Key: YHWZGHFJCCVLIP-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenoxy)acetamide is a synthetic organic compound characterized by its complex structure, which includes an azepane ring, a methylphenyl group, and a chlorophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenoxy)acetamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.

    Introduction of the Methylphenyl Group: This step involves the alkylation of the azepane ring with a 4-methylphenyl ethyl halide under basic conditions.

    Attachment of the Chlorophenoxyacetamide Moiety: The final step involves the reaction of the intermediate with 4-chlorophenoxyacetyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenoxy)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(azepan-1-yl)-2-phenylethyl]-2-(4-chlorophenoxy)acetamide: Similar structure but lacks the methyl group on the phenyl ring.

    N-[2-(piperidin-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenoxy)acetamide: Similar structure but with a piperidine ring instead of an azepane ring.

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenoxy)acetamide is unique due to the presence of the azepane ring combined with the methylphenyl and chlorophenoxyacetamide groups. This combination of structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C23H29ClN2O2/c1-18-6-8-19(9-7-18)22(26-14-4-2-3-5-15-26)16-25-23(27)17-28-21-12-10-20(24)11-13-21/h6-13,22H,2-5,14-17H2,1H3,(H,25,27)

InChI Key

YHWZGHFJCCVLIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCCCCC3

Origin of Product

United States

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